Wy 43657
Overview
Description
Gonadotropin-releasing hormone (GNRH), pglu(1)-phe(2)-3-(1-naphthyl)ala(3,6)-, is a synthetic analog of the naturally occurring gonadotropin-releasing hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wy 43657 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the formation of the peptide chain, the protecting groups are removed under acidic or basic conditions, and the final product is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to increase efficiency and consistency. The purification steps are also scaled up, often involving preparative HPLC or other large-scale chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Wy 43657 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Wy 43657 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its potential effects on various biological processes.
Medicine: Explored for its therapeutic potential in treating hormone-related disorders such as infertility, endometriosis, and prostate cancer.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Wy 43657 involves binding to GNRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to stimulate the production of sex hormones such as testosterone and estrogen. The molecular targets and pathways involved include the GNRH receptor, G-proteins, and downstream effectors like adenylate cyclase and phospholipase C.
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another synthetic analog of GNRH used in the treatment of hormone-sensitive cancers and other conditions.
Triptorelin: A GNRH agonist used in the treatment of prostate cancer and endometriosis.
Goserelin: A synthetic decapeptide analog of GNRH used in the treatment of breast and prostate cancer.
Uniqueness
Wy 43657 is unique due to its specific modifications, which enhance its stability and binding affinity to GNRH receptors. These modifications make it a valuable tool in research and potential therapeutic applications, offering advantages over other similar compounds in terms of potency and duration of action.
Properties
CAS No. |
78255-70-6 |
---|---|
Molecular Formula |
C71H86N14O13 |
Molecular Weight |
1343.5 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H86N14O13/c1-41(2)34-55(80-62(90)51(72)37-46-20-10-18-44-16-6-8-22-49(44)46)65(93)79-54(24-12-32-76-71(74)75)68(96)84-33-13-25-59(84)67(95)77-39-61(89)85(69(97)56(35-42-14-4-3-5-15-42)81-64(92)53-30-31-60(88)78-53)70(98)57(36-43-26-28-48(87)29-27-43)82-66(94)58(40-86)83-63(91)52(73)38-47-21-11-19-45-17-7-9-23-50(45)47/h3-11,14-23,26-29,41,51-59,86-87H,12-13,24-25,30-40,72-73H2,1-2H3,(H,77,95)(H,78,88)(H,79,93)(H,80,90)(H,81,92)(H,82,94)(H,83,91)(H4,74,75,76)/t51-,52-,53-,54+,55+,56-,57+,58+,59+/m1/s1 |
InChI Key |
AFADPSGWXCORKZ-DCRMUDECSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N(C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N)NC(=O)C(CC7=CC=CC8=CC=CC=C87)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N(C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H]3CCC(=O)N3)C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CC=CC6=CC=CC=C65)N)NC(=O)[C@@H](CC7=CC=CC8=CC=CC=C87)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N(C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N)NC(=O)C(CC7=CC=CC8=CC=CC=C87)N |
Appearance |
Solid powder |
Key on ui other cas no. |
78255-70-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-pyroglutamyl-2-phenylalanyl-3,6-(3-(1-naphthyl)alanine)-LHRH GnRH, pGlu(1)-Phe(2)-3-(1-naphthyl)Ala(3,6)- LHRH, pGlu(1)-Phe(2)-3-(1-naphthyl)Ala(3,6)- LHRH, pyroglutamyl(1)-phenylalanyl(2)-3-(1-naphthyl)alanine(3,6)- Wy 43657 Wy-43,657 Wy-43657 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.